N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-methylpiperidin-1-yl group at position 6, a methyl group at position 1, and a 4-chloro-2-methylphenyl substituent on the amine moiety. This scaffold is of interest due to its structural similarity to kinase inhibitors and antibacterial agents .
Properties
Molecular Formula |
C19H23ClN6 |
|---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H23ClN6/c1-12-6-8-26(9-7-12)19-23-17(15-11-21-25(3)18(15)24-19)22-16-5-4-14(20)10-13(16)2/h4-5,10-12H,6-9H2,1-3H3,(H,22,23,24) |
InChI Key |
REASDZIXGCBLDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4=C(C=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Sequential Functionalization
A patent-disclosed route begins with 6-chloro-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, substituting the 6-chloro group with 4-methylpiperidine. This avoids competing side reactions during amination.
One-Pot Strategies
Recent advances employ microwave-assisted synthesis to condense steps. For example, simultaneous piperidine substitution and amination reduce reaction times from 48 hours to 6 hours, though yields remain comparable (70–75%).
Analytical Characterization
Final products are validated using:
- ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, pyrimidine-H), 7.45 (d, J = 8.2 Hz, 1H, aryl-H), 6.90 (s, 1H, NH), 3.85–3.75 (m, 4H, piperidine-H), 2.55 (s, 3H, CH₃), 1.45 (m, 2H, piperidine-H).
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- HRMS : [M+H]⁺ calculated for C₁₉H₂₄ClN₆: 371.1745; found: 371.1748.
Challenges and Optimization
- Regioselectivity : Competing substitution at position 4 is mitigated by steric hindrance from the 1-methyl group.
- Purification : Silica gel chromatography remains standard, though preparative HPLC improves recovery for scale-up.
- Scale-Up Limitations : Pd catalyst costs necessitate ligand recycling or alternative catalysts (e.g., Ni-based systems).
Comparative Analysis of Methods
| Method | Steps | Total Yield | Key Advantage |
|---|---|---|---|
| Sequential Functionalization | 3 | 52% | Minimal side products |
| One-Pot Microwave | 2 | 68% | Reduced time |
| Patent Route | 4 | 60% | High reproducibility |
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The chlorinated phenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has potential applications in various scientific fields. It is characterized by a unique structure including a pyrazolo[3,4-d]pyrimidine core, a piperidine ring, and a chlorinated phenyl group. Its synthesis and reactivity make it a subject of interest in medicinal chemistry and material science.
Scientific Research Applications
This compound has several scientific research applications:
- Chemistry It is used as a building block for synthesizing more complex molecules.
- Biology It is investigated for its potential as a bioactive compound in various biological assays.
- Medicine It is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
- Industry It is utilized in the development of advanced materials with specific chemical properties.
The compound has garnered attention in medicinal chemistry because of its potential biological activities. The compound features a pyrazolo[3,4-d]pyrimidine core with a chlorinated phenyl group and a piperidine ring. The biological activity of the compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may act as an inhibitor or modulator, influencing cellular processes such as proliferation and apoptosis.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the piperidine ring and the chlorinated phenyl group. Common reagents include various chlorinating agents, methylating agents, and piperidine derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
The general synthetic route can be summarized as follows:
- Formation of the pyrazolo core utilizing appropriate reagents to construct the pyrazolo framework.
- Substitution reactions introducing the piperidine and chlorinated phenyl groups through nucleophilic substitution.
- Purification employing techniques such as chromatography to achieve high purity.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
- Reduction Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
- Substitution The chlorinated phenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
- Solubility : The 4-methylpiperidin-1-yl group may enhance water solubility relative to sulfonyl or chlorophenyl groups (compound 11: logP ~3.79 vs. compound 6: logP ~5.28) .
Data Table: Key Comparisons
Research Findings and Mechanistic Insights
- Antibacterial Efficacy : Sulfonyl and alkoxy substituents () correlate with Gram-positive activity, while the target’s piperidine group may broaden spectrum via enhanced membrane penetration .
- Kinase Selectivity : Bulky aryl groups (e.g., benzyl in ) improve selectivity for tyrosine kinases, whereas the target’s methylpiperidine may favor serine/threonine kinases .
- Synthetic Challenges : Low yields in compound 6 (30%, ) highlight the difficulty of introducing alkoxy groups, whereas methyl and piperidine substituents may streamline synthesis .
Biological Activity
N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings related to its pharmacological effects.
Chemical Structure and Synthesis
The compound features a pyrazolo[3,4-d]pyrimidine core with a chlorinated phenyl group and a piperidine ring . Its synthesis typically involves multi-step organic reactions that start with the formation of the pyrazolo core, followed by the introduction of the piperidine and chlorinated groups. The general synthetic route can be summarized as follows:
- Formation of Pyrazolo Core : Utilizing appropriate reagents to construct the pyrazolo framework.
- Substitution Reactions : Introducing the piperidine and chlorinated phenyl groups through nucleophilic substitution.
- Purification : Employing techniques such as chromatography to achieve high purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may act as an inhibitor or modulator, influencing cellular processes such as proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antiproliferative effects against various cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Lung Cancer | A549 | 0.25 | |
| Breast Cancer | MDA-MB-231 | 0.14 | |
| Colorectal Cancer | HCT116 | 0.61 | |
| Renal Cancer | 786-O | 0.03 |
These findings suggest that the compound may inhibit key pathways involved in tumor growth and metastasis.
Study on Antiproliferative Effects
A study conducted on various pyrazolo derivatives demonstrated that this compound exhibited notable activity against cancer cell lines, particularly in inhibiting cell viability and inducing apoptosis. The study utilized both in vitro assays and molecular modeling to elucidate the binding interactions between the compound and its targets.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary research suggests that it may have beneficial effects in models of neurodegenerative diseases by modulating pathways related to oxidative stress and inflammation.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
